molecular formula C13H17N5O2 B11464441 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole

1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole

Cat. No.: B11464441
M. Wt: 275.31 g/mol
InChI Key: FYFMVIQARCRMHZ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core with a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong acids for nitration and subsequent nucleophilic substitution reactions to attach the piperazine moiety .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an antimicrobial agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole involves its interaction with microbial cell membranes and enzymes. The compound can disrupt cell membrane integrity and inhibit enzyme activity, leading to the death of microbial cells. Molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .

Comparison with Similar Compounds

  • 1-Ethyl-5-methyl-2-(4-methyl-piperazin-1-yl)-6-nitro-1H-benzoimidazole
  • N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone
  • Bis(phthalimido)piperazine derivatives

Uniqueness: 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole stands out due to its specific combination of a benzodiazole core with a piperazine moiety, which imparts unique antimicrobial properties and potential for diverse chemical modifications .

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

1-methyl-5-nitro-2-(piperazin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C13H17N5O2/c1-16-12-3-2-10(18(19)20)8-11(12)15-13(16)9-17-6-4-14-5-7-17/h2-3,8,14H,4-7,9H2,1H3

InChI Key

FYFMVIQARCRMHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCNCC3

Origin of Product

United States

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